2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol
Overview
Description
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol is an organic compound with the molecular formula C20H20O3 It is characterized by the presence of a benzyloxy group attached to a naphthalene ring, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Naphthalene Intermediate: The initial step involves the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form 6-benzyloxynaphthalene.
Attachment of the Propane-1,3-diol Moiety: The intermediate is then subjected to a reaction with epichlorohydrin under basic conditions to introduce the propane-1,3-diol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydroxyl groups in the propane-1,3-diol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of benzyloxy naphthaldehyde or benzyloxy naphthoic acid.
Reduction: Formation of dihydro derivatives of the naphthalene ring.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the naphthalene ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(6-Hydroxynaphthalen-1-YL)propane-1,3-diol: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Uniqueness
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(6-phenylmethoxynaphthalen-1-yl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c21-12-17(13-22)19-8-4-7-16-11-18(9-10-20(16)19)23-14-15-5-2-1-3-6-15/h1-11,17,21-22H,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDVARJFROJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC=C3)C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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